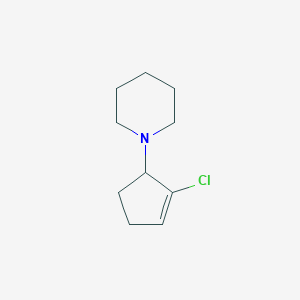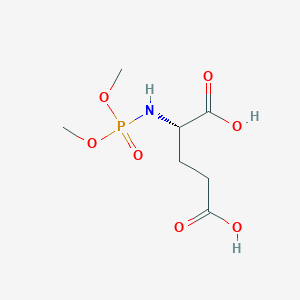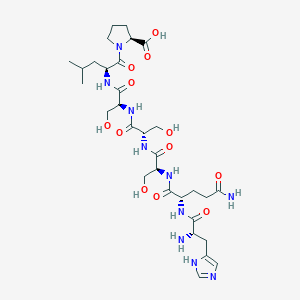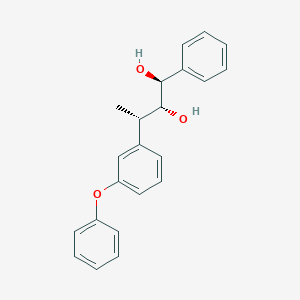![molecular formula C30H37BrO B14247988 1-{4-[(10-Bromodecyl)oxy]butyl}pyrene CAS No. 244013-58-9](/img/structure/B14247988.png)
1-{4-[(10-Bromodecyl)oxy]butyl}pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(10-Bromodecyl)oxy]butyl}pyrene is a chemical compound that belongs to the class of pyrene derivatives Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, resulting in a flat aromatic system The compound this compound is characterized by the presence of a bromodecyl group attached to the pyrene core through an ether linkage
Métodos De Preparación
The synthesis of 1-{4-[(10-Bromodecyl)oxy]butyl}pyrene typically involves a multi-step process. One common synthetic route includes the following steps:
Synthesis of 4-(10-Bromodecyl)butanol: This intermediate is prepared by reacting 10-bromodecanol with 1,4-dibromobutane under basic conditions.
Formation of this compound: The final compound is synthesized by reacting pyrene with 4-(10-bromodecyl)butanol in the presence of a suitable base, such as potassium carbonate, and a phase transfer catalyst.
Análisis De Reacciones Químicas
1-{4-[(10-Bromodecyl)oxy]butyl}pyrene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromodecyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The pyrene core can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{4-[(10-Bromodecyl)oxy]butyl}pyrene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: The compound can be used to label biomolecules for fluorescence imaging due to the fluorescent properties of the pyrene core.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool in medical imaging.
Mecanismo De Acción
The mechanism of action of 1-{4-[(10-Bromodecyl)oxy]butyl}pyrene is largely dependent on its interaction with other molecules. The pyrene core can intercalate into DNA, making it useful for studying DNA interactions. The bromodecyl group can participate in covalent bonding with nucleophiles, allowing the compound to form stable adducts with various biomolecules. These interactions can affect molecular pathways and cellular processes, making the compound a valuable tool in biochemical research .
Comparación Con Compuestos Similares
1-{4-[(10-Bromodecyl)oxy]butyl}pyrene can be compared with other pyrene derivatives, such as:
1-{4-[(10-Chlorodecyl)oxy]butyl}pyrene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-{4-[(10-Hydroxydecyl)oxy]butyl}pyrene: Contains a hydroxyl group, making it more hydrophilic and suitable for different types of reactions.
1-{4-[(10-Aminodecyl)oxy]butyl}pyrene: The presence of an amino group allows for different types of chemical modifications and biological interactions.
The uniqueness of this compound lies in its bromodecyl group, which provides specific reactivity and potential for forming covalent bonds with nucleophiles, making it a versatile compound for various research applications.
Propiedades
Número CAS |
244013-58-9 |
|---|---|
Fórmula molecular |
C30H37BrO |
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
1-[4-(10-bromodecoxy)butyl]pyrene |
InChI |
InChI=1S/C30H37BrO/c31-21-8-5-3-1-2-4-6-9-22-32-23-10-7-12-24-15-16-27-18-17-25-13-11-14-26-19-20-28(24)30(27)29(25)26/h11,13-20H,1-10,12,21-23H2 |
Clave InChI |
MKLGFHHUKCJJED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOCCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)
![[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B14247914.png)
![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)

![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)


![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)


